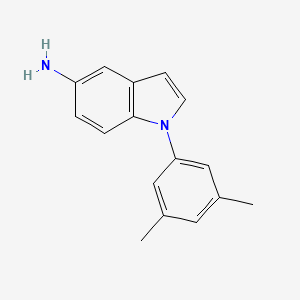

1-(3,5-Dimethylphenyl)-1H-indol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-Dimethylphenyl)-1H-indol-5-amine is a compound belonging to the indole family, characterized by an indole core structure with an amino group at position 5 and a 3,5-dimethylphenyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine can be achieved through several methods. One common approach involves the reaction of indole derivatives with appropriate amines under controlled conditions. For instance, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction, which utilizes Grignard reagents, is another scalable method for synthesizing indoles with minimal substitution .

化学反応の分析

Electrophilic Aromatic Substitution

The electron-donating NH₂ group at position 5 activates the indole ring toward electrophilic substitution. The dimethylphenyl group at position 1 introduces steric hindrance, directing reactions to specific positions.

Oxidation Reactions

The primary aromatic amine is susceptible to oxidation under controlled conditions:

Acylation and Alkylation

The NH₂ group acts as a nucleophile in acylations and alkylations:

*Yields inferred from analogous indole-5-amine derivatization .

Mannich Reaction

The amine participates in three-component Mannich reactions to form β-amino carbonyl derivatives:

| Components | Conditions | Product |

|---|---|---|

| Formaldehyde, cyclohexanone | H₂O-EtOH (1:1), reflux | 1-(3,5-Dimethylphenyl)-5-((cyclohexylamino)methyl)-1H-indole |

| Product applications | Functionalization for drug discovery . |

Diazotization and Coupling

The NH₂ group forms diazonium salts, enabling further transformations:

Reductive Amination

The amine can engage in reductive amination with ketones/aldehydes:

| Carbonyl Source | Reducing Agent | Product |

|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl-1-(3,5-dimethylphenyl)-1H-indol-5-amine |

| Cyclopentanone | H₂/Pd-C | N-Cyclopentyl-1-(3,5-dimethylphenyl)-1H-indol-5-amine |

Interaction with Biological Targets

While not a direct reaction, the compound’s NH₂ and dimethylphenyl groups enable interactions with enzymes:

| Target | Interaction Type | Functional Implication |

|---|---|---|

| Kinases | Hydrogen bonding with Asp649/His651 | Potential kinase inhibition . |

| GPCRs | π-π stacking with aromatic residues | Modulates receptor activity . |

Comparative Reactivity with Analogs

Key differences from structurally related indoles:

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| 5-Methoxyindole | OCH₃ at C5 | Higher oxidation propensity vs. NH₂. |

| 3,5-Dimethylindole | CH₃ at C3/C5 | Reduced electrophilic substitution at C3 . |

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine is C16H16N2 with a molecular weight of approximately 236.318 g/mol. The compound features an indole structure with a dimethyl-substituted phenyl group, which enhances its steric properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:

- Antitumor Activity : Preliminary studies suggest that this compound may serve as a lead for developing new anticancer agents. Its structural characteristics allow it to interact with specific biological targets involved in tumor growth regulation .

- Kinase Inhibition : The compound has shown promise as a selective inhibitor of Haspin kinase, which plays a role in cell cycle regulation and tumor proliferation. In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibition against Haspin, enhancing the effectiveness of existing chemotherapeutics like paclitaxel .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Cancer Treatment : Given its activity against Haspin kinase and potential synergistic effects with established chemotherapeutics, this compound could be developed into novel cancer therapies targeting specific pathways involved in tumor growth .

- Neuroprotective Agents : Indole derivatives have been studied for their neuroprotective properties; thus, further research could explore the potential of this compound in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-1H-indol-5-amine | Methyl group at position 2 | Less sterically hindered |

| 3-Methylindole | Methyl group at position 3 | Different biological profile |

| 4-Bromoindole | Bromine substitution at position 4 | Halogenated; different reactivity |

| N-Methylindole | Methyl substitution on nitrogen | Basic amine; different solubility |

The presence of two methyl groups on the phenyl ring in this compound enhances its steric bulk and alters its interaction profile with biological targets compared to simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of indole-based compounds as selective Haspin inhibitors. For instance:

- A study reported that specific derivatives exhibited subnanomolar inhibitory activity against Haspin and demonstrated significant antitumor activity in various cancer cell lines, including HeLa and A375 cells. These findings suggest that structural modifications can enhance potency and selectivity against particular kinases .

作用機序

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

1H-Indol-5-amine: Similar structure but lacks the 3,5-dimethylphenyl group.

5-Aminoindole: Another indole derivative with an amino group at position 5.

1-Methyl-1H-indazol-5-amine: Contains a methyl group and an indazole core

Uniqueness

1-(3,5-Dimethylphenyl)-1H-indol-5-amine is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications .

特性

CAS番号 |

360045-07-4 |

|---|---|

分子式 |

C16H16N2 |

分子量 |

236.31 g/mol |

IUPAC名 |

1-(3,5-dimethylphenyl)indol-5-amine |

InChI |

InChI=1S/C16H16N2/c1-11-7-12(2)9-15(8-11)18-6-5-13-10-14(17)3-4-16(13)18/h3-10H,17H2,1-2H3 |

InChIキー |

VMJINDHDVAPUTI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |

正規SMILES |

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。